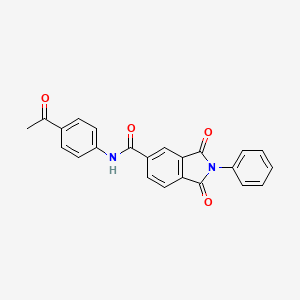![molecular formula C15H22BrNO3 B6014831 [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6014831.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol, also known as BDP, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzylpiperidine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
[1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol has been widely used in scientific research due to its various applications. It has been used as a ligand for the dopamine D2 receptor and has been found to exhibit antipsychotic effects. This compound has also been used as a tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, this compound has been used as a probe for studying the structure and function of various proteins, including G protein-coupled receptors.
作用機序
The mechanism of action of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been found to act as a partial agonist at the dopamine D2 receptor. This compound has also been found to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the antipsychotic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antipsychotic effects, as mentioned earlier. This compound has also been found to exhibit antidepressant effects and has been used as a tool for studying the role of dopamine in depression. Additionally, this compound has been found to have analgesic effects and has been used as a tool for studying pain pathways in the brain.
実験室実験の利点と制限
One of the advantages of using [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in lab experiments is its well-established synthesis method. Additionally, this compound is a relatively stable compound and can be easily stored and transported. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol in scientific research. One direction is the development of new ligands for the dopamine D2 receptor based on the structure of this compound. Additionally, this compound could be used as a tool for studying the role of dopamine in other neurological disorders, such as Parkinson's disease. Finally, this compound could be used as a tool for studying the structure and function of other proteins, including other G protein-coupled receptors.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects and has been used as a tool for studying the role of dopamine in addiction, depression, and other neurological disorders. This compound has several advantages for use in lab experiments, including its well-established synthesis method and stability. There are also several future directions for the use of this compound in scientific research, including the development of new ligands for the dopamine D2 receptor and the study of other proteins.
合成法
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinyl]methanol involves the reaction between 5-bromo-2,4-dimethoxybenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanol to obtain this compound. The synthesis of this compound has been reported in various scientific journals and is a well-established method.
特性
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-19-14-7-15(20-2)13(16)6-12(14)9-17-5-3-4-11(8-17)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVUOLDKDDJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)

![N-(3-isopropoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014792.png)
![3,5-dimethyl-4-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6014800.png)


![1-(2,5-dimethoxyphenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014817.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dimethoxyphenyl]acrylic acid](/img/structure/B6014842.png)